![molecular formula C18H21N3O4S B6539614 4-(dimethylsulfamoyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060286-32-9](/img/structure/B6539614.png)
4-(dimethylsulfamoyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide
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Description
The compound “4-(dimethylsulfamoyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide” is a synthetic organic compound. It is a derivative of benzamide . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of such compounds often involves the use of reagents like Dimethylcarbamoyl chloride (DMCC), which is used for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates . Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has also been reported .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains functional groups such as sulfamoyl and carbamoyl attached to a benzene ring. The exact structure would need to be determined using spectroscopic methods.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and would depend on the conditions and reagents used. One study reported the direct alkylation of N,N-dialkyl benzamides with methyl sulfides promoted by the readily available base LDA (lithium diisopropylamide) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Benzamides, in general, are solids at room temperature and have high boiling points. These characteristics result from the polar nature of the amide group and hydrogen bonding .Scientific Research Applications
- The benzylic position in this compound is susceptible to various reactions. For instance, free radical bromination, nucleophilic substitution, and oxidation can occur at this site . These reactions can lead to the formation of new functional groups, which may be useful in drug discovery or materials science.
- Under specific conditions, 4-(dimethylsulfamoyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide can undergo benzilic acid rearrangement. This transformation converts a 1,2-diketone into a carboxylic acid, involving migration of the benzene ring . Researchers can explore this rearrangement for synthetic purposes.
- Real Time Predictor (RTP) tools can estimate physicochemical properties of this compound based on its chemical structure. These predictions aid in drug design, toxicity assessment, and environmental impact analysis . Researchers can leverage RTP to optimize properties for specific applications.
Benzylic Position Reactions
Benzilic Acid Rearrangement
Predictive Modeling and Physicochemical Property Estimation
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-19-17(22)12-13-4-8-15(9-5-13)20-18(23)14-6-10-16(11-7-14)26(24,25)21(2)3/h4-11H,12H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBZBZWMBZLVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide |
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